原卟啉原

描述

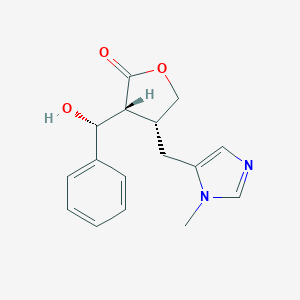

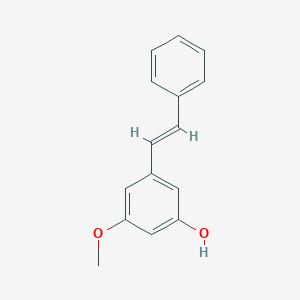

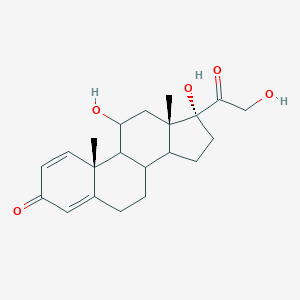

原卟啉是一种天然化合物,存在于金丝桃属植物中,尤其是贯叶连翘,俗称圣约翰草。它是高光素的前体,高光素是一种多环芳香二蒽醌,以其光动力学性质而闻名。 原卟啉在结构上与高光素相似,但在化学组成和生物活性方面有所不同 .

科学研究应用

原卟啉在科学研究中具有广泛的应用,包括:

化学: 用于合成高光素及其衍生物的前体.

生物学: 研究其光动力学性质以及在光动力疗法 (PDT) 中用于癌症治疗的潜力.

医学: 研究其抗病毒、抗菌和抗炎特性.

工业: 用于生产各种应用的天然光敏剂.

作用机制

原卟啉主要通过其光动力学性质发挥作用。暴露在可见光下,原卟啉会产生活性氧 (ROS) 和单线态氧,它们是其生物活性的原因。 这些活性物质可以诱导癌细胞凋亡和坏死,使原卟啉成为光动力疗法的潜在候选药物 . 涉及的分子靶点和途径包括 ROS 的产生、抗血管生成和 ERK 通路的抑制 .

生化分析

Biochemical Properties

Protohypericin plays a crucial role in the biosynthesis of hypericin . The enzyme responsible for this conversion, Hyp-1, has been identified . Protohypericin interacts with Hyp-1, which catalyzes the conversion of protohypericin to hypericin .

Cellular Effects

The cellular effects of protohypericin are primarily related to its conversion to hypericin. Hypericin has been reported to have various pharmacological effects, including reversing depression symptoms

Molecular Mechanism

The molecular mechanism of protohypericin involves its conversion to hypericin by the enzyme Hyp-1 . This conversion is a complex process and is solely catalyzed by Hyp-1 .

Temporal Effects in Laboratory Settings

It is known that Hyp-1 transcripts are present at higher levels in dark-grown cell cultures compared to light-grown cell cultures .

Metabolic Pathways

Protohypericin is involved in the metabolic pathway leading to the formation of hypericin . It interacts with the enzyme Hyp-1 in this process .

Subcellular Localization

It is known to accumulate in the dark glands of Hypericum species

准备方法

合成路线和反应条件: 原卟啉可以从大黄蒽酮合成,大黄蒽酮来自大黄素。 合成方法包括在微波辅助下在水中使大黄蒽酮二聚化,然后在可见光照射下进行光环化,生成原卟啉 . 反应条件温和,总产率很高。

工业生产方法: 原卟啉的工业生产涉及生物技术方法,包括植物组织培养和基于生物反应器的规模化生产。 这些方法利用金丝桃属植物的生物合成途径,大量生产原卟啉 .

化学反应分析

反应类型: 原卟啉经历多种化学反应,包括:

氧化: 原卟啉暴露在可见光下会氧化生成高光素.

还原: 还原反应可以将原卟啉转化回其前体形式。

取代: 原卟啉可以与各种试剂发生取代反应,形成衍生物。

常用试剂和条件:

氧化: 可见光通常用于将原卟啉氧化为高光素.

还原: 可以使用硼氢化钠等还原剂。

取代: 在温和条件下可以使用各种有机试剂。

主要生成产物:

高光素: 原卟啉氧化后形成的主要产物.

衍生物: 通过取代反应可以合成各种取代衍生物。

相似化合物的比较

原卟啉在结构和功能上与其他萘醌蒽酮相似,例如:

高光素: 原卟啉的氧化形式,以其强大的光动力学性质而闻名.

假高光素: 一种具有类似生物活性的相关化合物.

原假高光素: 另一个前体,在可见光照射下可以转化为假高光素.

独特性: 原卟啉因其作为高光素的前体以及其独特的光动力学性质而独一无二。 其在光照射下产生活性氧的能力使其成为研究和治疗应用的宝贵化合物 .

属性

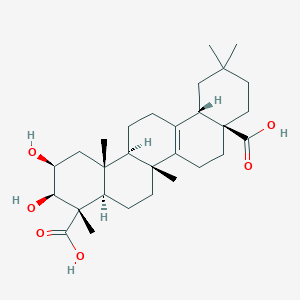

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKVSJZTYNGFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203269 | |

| Record name | Protohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-03-8 | |

| Record name | Protohypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo(a,o)perylene-7,16-dione, 1,3,4,6,8,15-hexahydroxy-10,11-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Protohypericin?

A: Protohypericin has a molecular formula of C30H16O8 and a molecular weight of 504.44 g/mol. []

Q2: How is the structure of Protohypericin related to Hypericin?

A: Protohypericin is a photochemical precursor to Hypericin. Upon exposure to light and oxygen, Protohypericin undergoes a photocyclization reaction, forming Hypericin. Structurally, Protohypericin lacks the two internal carbon-carbon bonds that bridge its two anthrone moieties, which are present in Hypericin. [, ]

Q3: What spectroscopic techniques are used to characterize Protohypericin?

A: Protohypericin can be characterized using various techniques including UV/Vis spectroscopy, fluorescence spectroscopy, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD). [, , ]

Q4: How does light exposure affect Protohypericin content in St. John's Wort extracts?

A: Exposing St. John's Wort extracts to light, even for a short period, can significantly reduce the amount of Protohypericin while increasing the Hypericin content. [, ] This is a crucial consideration for the standardization and quality control of St. John's Wort products. []

Q5: Can the photoconversion of Protohypericin be controlled or prevented during extraction and analysis?

A: Yes, working under dark conditions and using amber glassware can minimize the photoconversion of Protohypericin during extraction and handling. [, , ] Additionally, specific analytical methods have been developed to quantify both Protohypericin and Hypericin without inducing photoconversion during the analysis. []

Q6: What strategies can improve the stability and bioavailability of Protohypericin?

A: Encapsulation in nanoparticles and formulation with specific carriers are being explored to enhance Protohypericin's stability and bioavailability. [] These approaches aim to protect the compound from degradation and facilitate its delivery to target sites.

Q7: Does Protohypericin possess intrinsic photocytotoxic activity?

A: While Protohypericin itself exhibits minimal photocytotoxicity, its photoconversion to Hypericin significantly enhances this activity. [] The difference in photocytotoxicity between the two compounds is most pronounced at shorter irradiation times, highlighting the importance of Hypericin formation for its biological activity. []

Q8: How does Protohypericin compare to Hypericin in terms of necrosis avidity?

A: Protohypericin, while structurally similar to Hypericin, exhibits weaker aggregation tendencies in solution. [] Despite this, studies using radiolabeled Protohypericin in rat models demonstrate its ability to target and accumulate in necrotic tissues, indicating its potential as a necrosis-avid agent. [, ]

Q9: Has Protohypericin shown potential in tumor imaging and therapy?

A: Research indicates that radiolabeled Protohypericin can target necrotic regions within tumors, suggesting its potential application in tumor imaging. [] Preclinical studies using a mouse model of non-small cell lung cancer have shown promising results with radioiodinated Protohypericin, particularly when combined with a vascular disrupting agent to induce tumor necrosis. []

Q10: Is there information available about the metabolism and excretion of Protohypericin?

A10: Research specifically focusing on the metabolic fate and excretion pathways of Protohypericin is currently limited.

Q11: What analytical methods are used to quantify Protohypericin and Hypericin in plant material and extracts?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV/Vis) spectroscopy, fluorescence detection, and mass spectrometry (MS), are commonly employed to analyze Protohypericin and Hypericin. [, , , ]

Q12: How does the choice of extraction method affect the determination of Protohypericin and Hypericin content?

A: The extraction method significantly influences the recovery of Protohypericin and Hypericin from plant material. Studies have shown that different solvents and extraction techniques can lead to variations in the quantified amounts of these compounds. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。